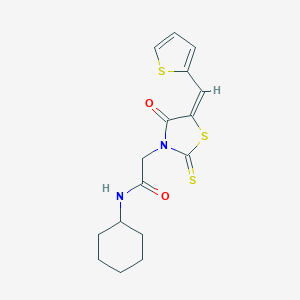

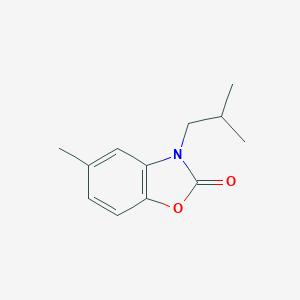

1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azepanes are seven-membered nitrogen-containing heterocycles that have garnered interest due to their potential therapeutic applications in various fields, including medical, environmental, and industrial research.

Wissenschaftliche Forschungsanwendungen

1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane has been extensively studied for its potential therapeutic applications in various fields:

Chemistry: Used as a building block for the synthesis of complex nitrogen heterocycles.

Biology: Investigated for its potential as a novel inhibitor, antidiabetic, anticancer, and DNA binding reagent.

Medicine: Explored for its potential therapeutic effects, including analgesia and sedation.

Industry: Utilized in the synthesis of room temperature ionic liquids.

Wirkmechanismus

Target of Action

It is known that the compound belongs to the class of azepanes, which are seven-membered nitrogen heterocycles . These compounds are often used as building blocks in the synthesis of bioactive materials .

Mode of Action

The mode of action of 1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane involves a photochemical dearomative ring expansion . This process is centered on the conversion of the nitro group into a singlet nitrene . The process is mediated by blue light and occurs at room temperature . It transforms the six-membered benzenoid framework into a seven-membered ring system .

Biochemical Pathways

The synthesis of azepanes is integral to the discovery, manufacturing, and evolution of high-value materials . The availability of effective strategies for heterocycle synthesis often biases the frequency of specific ring systems over others in the core structures of bioactive leads .

Result of Action

The result of the action of this compound is the formation of a seven-membered azepane ring . This is achieved through a two-step process involving photochemical dearomative ring expansion followed by hydrogenolysis . The utility of this strategy has been demonstrated with the synthesis of several azepane analogues of piperidine drugs .

Action Environment

The action of this compound is influenced by environmental factors such as light and temperature . The photochemical dearomative ring expansion process is mediated by blue light and occurs at room temperature

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane can be achieved through a photochemical dearomative ring expansion of nitroarenes. This process involves the conversion of the nitro group into a singlet nitrene mediated by blue light irradiation at room temperature. The reaction transforms the six-membered benzenoid framework into a seven-membered ring system, followed by hydrogenolysis to provide the azepane in just two steps .

Industrial Production Methods

Current state-of-the-art techniques in azepane preparation rely mostly on multistep synthesis of linear precursors followed by cyclization and elaboration. For example, ring-closing metathesis followed by reduction or a Beckmann rearrangement of functionalized piperidones .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine.

Reduction: The nitro group can be reduced to an amine using hydrogenation.

Substitution: The azepane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

Reduction: The major product formed is the corresponding amine.

Substitution: The major products depend on the nucleophile used in the reaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidine: A five-membered nitrogen heterocycle widely used in medicinal chemistry.

Piperidine: A six-membered nitrogen heterocycle commonly found in drugs.

Azepane: A seven-membered nitrogen heterocycle similar to 1-(2-Nitro-4-pyrrol-1-ylphenyl)azepane.

Uniqueness

This compound is unique due to its seven-membered ring structure, which is less common compared to five- and six-membered nitrogen heterocycles. This structural uniqueness provides distinct three-dimensional chemical space for drug discovery and development .

Eigenschaften

IUPAC Name |

1-(2-nitro-4-pyrrol-1-ylphenyl)azepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c20-19(21)16-13-14(17-9-5-6-10-17)7-8-15(16)18-11-3-1-2-4-12-18/h5-10,13H,1-4,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPQOYSVXJPPPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)N3C=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Tert-butylphenyl)formamido]propanoic acid](/img/structure/B362495.png)

![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B362497.png)

![(E)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B362506.png)

![N-{3-[(4-fluorophenyl)(pyrrolidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B362510.png)

![N-[3-[(4-ethoxyphenyl)-[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-4,5-dimethyl-2-thiophenyl]benzamide](/img/structure/B362514.png)

![N-cyclohexyl-3-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}propanamide](/img/structure/B362515.png)

![8,8-dimethyl-2-propylsulfanyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B362516.png)

![1-(3-ethoxy-4-propoxyphenyl)-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B362517.png)

![4-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B362524.png)